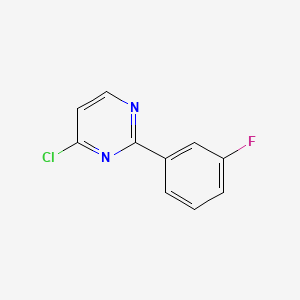

4-Chloro-2-(3-fluorophenyl)pyrimidine

CAS No.:

Cat. No.: VC17897930

Molecular Formula: C10H6ClFN2

Molecular Weight: 208.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClFN2 |

|---|---|

| Molecular Weight | 208.62 g/mol |

| IUPAC Name | 4-chloro-2-(3-fluorophenyl)pyrimidine |

| Standard InChI | InChI=1S/C10H6ClFN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H |

| Standard InChI Key | QQULGPQGENSSEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC=CC(=N2)Cl |

Introduction

Structural and Molecular Properties

Chemical Identity and Physicochemical Characteristics

4-Chloro-2-(3-fluorophenyl)pyrimidine (IUPAC name: 4-chloro-2-(3-fluorophenyl)pyrimidine) has the molecular formula C₁₀H₆ClFN₂ and a molecular weight of 208.62 g/mol. The pyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substitution at position 4 with chlorine and position 2 with a 3-fluorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆ClFN₂ |

| Molecular Weight | 208.62 g/mol |

| Halogen Substituents | Cl (position 4), F (phenyl) |

| Aromatic System | Pyrimidine + fluorophenyl |

| Predicted LogP | ~2.8 (estimated via analog) |

The fluorine atom on the phenyl ring enhances electronegativity, potentially improving metabolic stability and membrane permeability compared to non-fluorinated analogs .

Synthetic Pathways and Optimization

Nucleophilic Aromatic Substitution

A common route to chloro-substituted pyrimidines involves nucleophilic substitution of dichloropyrimidine intermediates. For example, 2,4-dichloropyrimidine can react with 3-fluoroaniline in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. While this method typically targets position 4 substitutions, modifying reaction conditions (e.g., temperature, catalyst) could enable selective functionalization at position 2.

Table 2: Representative Synthesis Conditions

| Reagent | Role | Conditions | Yield (Analog) |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Starting material | Reflux in DMF, 12 h | 60–75% |

| 3-Fluoroaniline | Nucleophile | Base: K₂CO₃, 80°C | — |

| Pd(PPh₃)₄ | Coupling catalyst | Suzuki-Miyaura | 45–65% |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative route to install the 3-fluorophenyl group. For instance, 4-chloro-2-iodopyrimidine could couple with 3-fluorophenylboronic acid under palladium catalysis . This method provides better regioselectivity but requires pre-functionalized pyrimidine precursors.

Reactivity and Chemical Modifications

Substitution at Chlorine

The chlorine atom at position 4 is susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols yield derivatives with varied biological activities:

-

Amine substitution: Produces aminopyrimidines, often explored as kinase inhibitors .

-

Methoxy substitution: Enhances solubility but may reduce target binding affinity.

Functionalization of the Fluorophenyl Group

The 3-fluorophenyl moiety can undergo electrophilic substitution (e.g., nitration, sulfonation) or serve as a substrate for further cross-coupling. Fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta and para positions relative to the pyrimidine ring .

Anti-Inflammatory Effects

Chloropyrimidines with aryl substitutions inhibit cyclooxygenase (COX) enzymes. Molecular docking suggests the 3-fluorophenyl group could occupy COX-2’s hydrophobic pocket, while the pyrimidine nitrogen hydrogen-bonds with Tyr385.

Industrial and Materials Science Applications

Agrochemicals

Fluorinated pyrimidines are used in herbicides and fungicides. The chlorine and fluorine substituents enhance lipid solubility, promoting foliar absorption and pest membrane disruption.

Organic Electronics

The conjugated π-system and electron-withdrawing groups make this compound a candidate for electron-transport materials in OLEDs. Fluorine’s inductive effect improves electron mobility and device stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume